![molecular formula C17H13ClFN3O4S B2934779 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 905673-89-4](/img/structure/B2934779.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of the 1,3,4-oxadiazole nucleus . Oxadiazole derivatives are an important class of heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Martinez et al. developed N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This resulted in the formation of an intermediate, which was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines .Applications De Recherche Scientifique
Antibacterial Activity
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , has shown promising antibacterial activities. For instance, a study by Li Shi et al. (2015) demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. The compound 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, related to the query compound, showed better antibacterial activity than commercial agents, enhancing plant resistance and reducing damage caused by the pathogen Li Shi et al., 2015.
Alzheimer’s Disease Treatment
In the quest for new treatments for Alzheimer's disease, A. Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, showcasing the versatility of sulfone derivatives containing 1,3,4-oxadiazole in drug discovery A. Rehman et al., 2018.
Proton Exchange Membranes for Fuel Cells
Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been researched for its application in proton exchange membranes for medium-high temperature fuel cells. Jingmei Xu et al. (2013) synthesized such polymers, demonstrating excellent thermal, dimensional, and oxidative stability, highlighting the material science applications of these compounds Jingmei Xu et al., 2013.
Antiviral Activity
Another study by Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing certain anti-tobacco mosaic virus activity. This research underlines the potential of such compounds in developing antiviral agents Zhuo Chen et al., 2010.
Anticancer Compounds with Minimal Cardiotoxicity
The synthesis and evaluation of two novel compounds, including 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, have been explored for their anti-breast cancer activity with minimal cardiotoxicity. This study by Tayebeh Afsharirad et al. (2020) exemplifies the therapeutic potential of oxadiazole derivatives in cancer treatment with reduced side effects Tayebeh Afsharirad et al., 2020.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by AB00679328-01. Other 1,3,4-oxadiazole derivatives have shown diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME properties of AB00679328-01 are currently unknown. The presence of the 1,3,4-oxadiazole ring and the sulfonyl group in its structure may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of AB00679328-01’s action are currently unknown. Other 1,3,4-oxadiazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities, suggesting potential therapeutic applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of AB00679328-01. Specific details about how these factors affect this compound are currently unknown .
Analyse Biochimique
Biochemical Properties
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and thus influencing the metabolism of other compounds . Additionally, it binds to specific proteins, modulating their function and impacting cellular processes.
Cellular Effects
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . It also impacts gene expression by binding to transcription factors, thereby altering the transcription of specific genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds and affecting metabolic flux . The compound’s impact on metabolite levels has been studied, revealing changes in the concentrations of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy metabolism.
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-14-4-2-1-3-13(14)16-21-22-17(26-16)20-15(23)9-10-27(24,25)12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKHDRGWUFJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

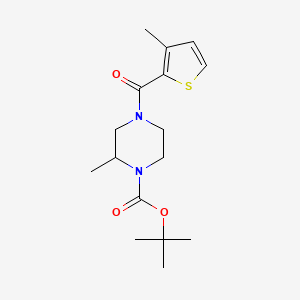
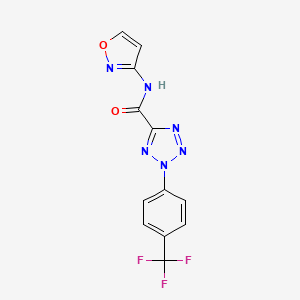

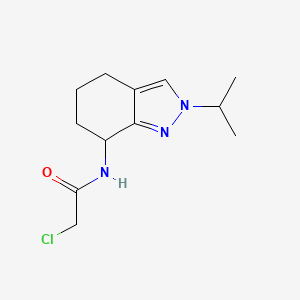
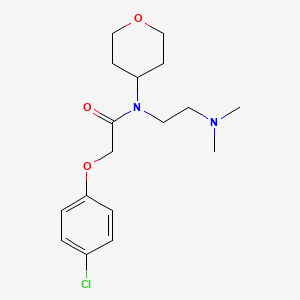
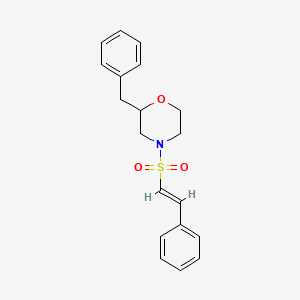
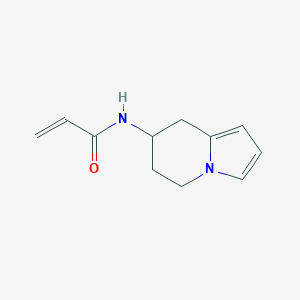
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)